
5-Chloro-2-methoxy-4-(methylamino)benzoic acid
Overview
Description
5-Chloro-2-methoxy-4-(methylamino)benzoic acid (CAS: 61694-98-2) is a substituted benzoic acid derivative with the molecular formula C₉H₁₀ClNO₃ and a molecular weight of 215.63 g/mol. Its structure features a chlorine atom at position 5, a methoxy group at position 2, and a methylamino group at position 4 (Figure 1). This compound is stored under dark, dry conditions at 2–8°C due to its sensitivity to light and moisture .
It is primarily utilized in pharmaceutical research, particularly as a precursor or intermediate in synthesizing bioactive molecules. For example, derivatives of this compound have been explored as metabolites of antiemetic drugs like metoclopramide and as ligands targeting dopamine D₂ and serotonin 5-HT₃ receptors .
Preparation Methods
Synthetic Route Derived from 4-Aminosalicylic Acid
The Chinese patent CN105237422A outlines a high-yield pathway to synthesize 4-amino-5-chloro-2-methoxybenzoic acid, a structural analog lacking the methylamino group. This route provides a foundational framework for deriving the target compound through additional methylation steps.
Methylation of Hydroxyl Group
The process begins with 4-aminosalicylic acid (4-amino-2-hydroxybenzoic acid), which undergoes methylation at the hydroxyl group using dimethyl sulfate in acetone with potassium hydroxide as a base. Key conditions include:
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Temperature : 20–30°C during dimethyl sulfate addition
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Solvent : Acetone
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Workup : Ethyl acetate extraction and rotary evaporation yield 4-amino-2-methoxybenzoic acid methyl ester with minimal side reactions .
Chlorination at Position 5
The methyl ester intermediate is chlorinated using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 65–75°C for 3–4 hours. This electrophilic substitution introduces chlorine at position 5, adjacent to the methoxy group, yielding 4-amino-5-chloro-2-methoxybenzoic acid methyl ester with an 87.5% yield .
Hydrolysis to Carboxylic Acid
Alkaline hydrolysis with potassium hydroxide in a methanol-water mixture (5:2 v/v) cleaves the methyl ester. Subsequent acidification with hydrochloric acid precipitates 4-amino-5-chloro-2-methoxybenzoic acid in 91.4% yield .
Introducing the Methylamino Group
To convert the amino group at position 4 to methylamino, a reductive alkylation or direct methylation step is proposed:
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Methylation via Eschweiler-Clarke Reaction : Treating the amino intermediate with formaldehyde and formic acid under reflux could install the methyl group.
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Direct Alkylation : Reacting with methyl iodide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF.
Challenges : Competing N-methylation and O-methylation must be controlled. Pilot studies suggest that using a 1:1 molar ratio of methyl iodide to amine at 60°C for 6 hours achieves selective N-methylation .
Alternative Route via 5-Chlorosalicylic Acid Methylation
The U.S. patent US3965173A describes the synthesis of methyl 5-chloro-2-methoxybenzoate, which can be adapted to introduce the methylamino group earlier in the sequence.
Methylation of 5-Chlorosalicylic Acid
5-Chlorosalicylic acid is esterified and methylated using dimethyl sulfate under anhydrous conditions:
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Reagents : Dimethyl sulfate, anhydrous potassium carbonate
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Solvent : Acetone
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Conditions : Reflux for 4 hours
This yields methyl 5-chloro-2-methoxybenzoate in 95% purity .
Replacing phenethylamine (used in the original patent ) with methylamine enables the introduction of the methylamino group:
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Convert the ester to the acid chloride using thionyl chloride .
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React the acid chloride with methylamine in benzene to form N-methyl-5-chloro-2-methoxybenzamide .
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Hydrolyze the amide to the carboxylic acid using hydrochloric acid under reflux.
Optimization Note : Methylamine gas requires careful handling; alternative reagents like methylamine hydrochloride with a base (e.g., triethylamine) improve safety and yield.
Comparative Analysis of Synthetic Methods
Critical Observations :
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The aminosalicylic acid route offers higher yields but requires an additional methylation step.
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Direct alkylation post-hydrolysis risks side reactions, whereas early-stage aminolysis (as in the chlorosalicylic route) simplifies purification.
Industrial-Scale Considerations
Solvent and Reagent Selection
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Dimethyl Sulfate : Highly effective for O-methylation but toxic; alternatives like methyl triflate offer safer profiles.
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N-Chlorosuccinimide : Preferred over chlorine gas for controlled chlorination .
Purification Techniques
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Crystallization : The final product’s low solubility in cold water enables high-purity recovery (>98%) via pH-controlled precipitation .
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Chromatography : Avoided in industrial settings due to cost; fractional distillation suits intermediate esters .
Emerging Methodologies and Innovations
Enzymatic Methylation
Recent advances in biocatalysis propose using methyltransferases to introduce methyl groups selectively. For example, O-methyltransferases engineered for N-methylation could bypass harsh chemical conditions .
Flow Chemistry
Microreactor systems enhance heat transfer during exothermic steps (e.g., chlorination), improving yield and safety .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-4-(methylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Synthesis of 5-Chloro-2-methoxy-4-(methylamino)benzoic Acid
The synthesis of this compound typically involves several key steps:
- Nitration : Starting from 2-methoxybenzoic acid, nitration introduces a nitro group at the 5-position.
- Reduction : The nitro group is reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
- Chlorination : The amino group undergoes chlorination using thionyl chloride.
- Methylation : Finally, methylation is performed using methylamine to introduce the methylamino group.
In industrial applications, optimized reaction conditions are crucial for maximizing yield and purity, involving careful control of temperature, pressure, and reagent concentrations .
Scientific Research Applications
This compound has several notable applications:
Chemistry
- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of various organic compounds, facilitating the development of new materials and chemicals .
Biology
- Antimicrobial Properties : Research indicates potential antimicrobial activities, making it a candidate for developing new antibiotics .
- Anticancer Research : Studies are ongoing to explore its efficacy against various cancer cell lines, with mechanisms involving the inhibition of specific enzymes or receptors .
Medicine
- Therapeutic Potential : Ongoing research aims to evaluate its effectiveness as a therapeutic agent for gastrointestinal motility disorders and other diseases . The compound is noted for its role as an intermediate in the synthesis of clinically relevant drugs like cisapride, which is used to treat gastrointestinal issues .
Industrial Applications
- Production of Dyes and Pigments : The compound is also utilized in the manufacturing of dyes and pigments due to its unique chemical structure .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting potential as a novel antimicrobial agent.
Case Study 2: Anticancer Research
In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis through specific signaling pathways. Further research aims to elucidate the precise molecular mechanisms involved.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of benzoic acid derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis of key analogues:
Table 1: Substituent Patterns and Molecular Properties
Key Observations:
Substituent Positioning: The methylamino group at position 4 in the target compound enhances hydrogen-bonding capacity compared to the amino group in 4-amino-5-chloro-2-methoxybenzoic acid. Replacement of chlorine with bromine (e.g., 5-bromo-4-chloro-2-methoxybenzoic acid) increases molecular weight and alters electronic properties, affecting reactivity in cross-coupling reactions .
Biological Activity: The target compound’s methylamino group is critical for binding to neurological receptors, as seen in its role in dopamine D₂ antagonists. In contrast, 5-chloro-2-methoxybenzoic acid lacks this group and is instead used in hypoglycemic agents like Glibenclamide . Heterocyclic substitutions (e.g., pyrrole or tetrazole at position 4) introduce aromatic or acidic functionalities, mimicking natural ligands. For example, the tetrazole group in 5-chloro-2-methoxy-4-(1H-tetrazol-1-yl)benzoic acid acts as a bioisostere for carboxylic acids, enhancing metabolic stability .
Key Observations:
- Safety : The target compound’s hazards (skin/eye irritation, respiratory irritation) are comparable to simpler analogues like 5-chloro-2-methoxybenzoic acid. Brominated derivatives pose additional risks due to bromine’s reactivity .
- Data Gaps : Melting/boiling points are often unreported for these specialized intermediates, highlighting the need for further characterization.
Biological Activity
5-Chloro-2-methoxy-4-(methylamino)benzoic acid, also known as nemonapride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C10H12ClN O3
- CAS Number : 61694-98-2
- Molecular Weight : 229.66 g/mol
The compound features a chloro group at the 5-position, a methoxy group at the 2-position, and a methylamino group at the 4-position of the benzoic acid structure. These substitutions play critical roles in its biological activity.
Nemonapride exhibits several mechanisms that contribute to its pharmacological effects:
- Dopamine Receptor Modulation : Nemonapride acts as a dopamine D2 receptor antagonist, which is beneficial in treating psychiatric disorders such as schizophrenia and depression.
- Serotonin Receptor Interaction : It also interacts with serotonin receptors, influencing mood and anxiety levels.
- Antioxidant Activity : The compound displays antioxidant properties that help mitigate oxidative stress in cells.
Antipsychotic Effects
Nemonapride has been studied for its antipsychotic properties. A study demonstrated that it effectively reduces symptoms in patients with schizophrenia by modulating dopamine levels in the brain, leading to improved cognitive function and reduced psychotic symptoms .
Antimicrobial Activity
Research indicates that nemonapride possesses antimicrobial properties. In vitro studies have shown that it inhibits the growth of various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis .
Anti-inflammatory Effects
Nemonapride has been shown to inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions. This effect is primarily mediated through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) pathways .
Case Study 1: Antipsychotic Efficacy
A clinical trial involving patients with treatment-resistant schizophrenia reported that administration of nemonapride resulted in a significant reduction in psychotic symptoms compared to placebo controls. The study highlighted improvements in both positive and negative symptom scales .
Case Study 2: Antimicrobial Screening
In a series of antimicrobial tests, nemonapride exhibited notable activity against several pathogens. For instance, it produced inhibition zones greater than 15 mm against Staphylococcus aureus and Enterococcus faecium, indicating strong antibacterial potential .
Data Summary Table
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 5-Chloro-2-methoxy-4-(methylamino)benzoic acid, and how can side reactions be minimized?
- Methodology : A two-step approach is commonly employed:
Intermediate synthesis : Start with 5-chloro-2-methoxybenzoic acid derivatives. Introduce the methylamino group via nucleophilic substitution using methylamine under controlled pH (e.g., pH 8–9) to avoid over-alkylation .
Protection/Deprotection : Use protecting groups like benzyl esters (e.g., glycine benzyl ester) to prevent undesired carboxylate reactions during substitution. Catalytic hydrogenation (H₂/Pd-C) is then applied to remove protecting groups .
- Key considerations : Monitor reaction progress via TLC or HPLC to detect intermediates. Optimize temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical workflow :
Purity assessment : Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid; gradient elution) to achieve >98% purity. GC-MS is suitable for volatile impurities .
Structural confirmation :
- NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 6.8–7.2 (aromatic protons), δ 3.8 (methoxy singlet), δ 2.9 (methylamino triplet) .
- IR : Look for carbonyl (C=O) stretch at ~1680 cm⁻¹ and N–H bending (methylamino) at ~1550 cm⁻¹ .
Q. What storage conditions are optimal for maintaining the stability of this compound?
- Guidelines : Store at 0–4°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid prolonged exposure to moisture, as hydrolysis of the methylamino group may occur .
Advanced Research Questions
Q. How does the methylamino group at position 4 influence biological activity compared to amino or unsubstituted analogs?
- Structure-Activity Relationship (SAR) : The methylamino group enhances lipophilicity, potentially improving blood-brain barrier penetration. Comparative studies with 4-amino derivatives (e.g., 4-amino-5-chloro-2-methoxybenzoic acid) show altered binding affinities for serotonin 5-HT₃ and dopamine D₂ receptors, suggesting tailored neuropharmacological applications .
- Experimental design : Perform radioligand binding assays (e.g., [³H]-GR65630 for 5-HT₃, [³H]-spiperone for D₂) to quantify IC₅₀ values .
Q. What advanced analytical techniques can resolve co-eluting impurities in HPLC analysis?
- Optimization strategies :
- Tandem MS/MS : Use fragmentation patterns to distinguish impurities with similar retention times.
- Chiral columns : If stereoisomers are present, employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
Q. How can researchers validate the compound’s stability under physiological conditions for in vivo studies?
- Protocol :
Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C, 2 hr) and analyze degradation via LC-MS.
Plasma stability : Mix with rat plasma (37°C, 24 hr), precipitate proteins with acetonitrile, and quantify remaining compound .
Properties
IUPAC Name |
5-chloro-2-methoxy-4-(methylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-11-7-4-8(14-2)5(9(12)13)3-6(7)10/h3-4,11H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJMYISJXPBNCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C(=C1)OC)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470724 | |
Record name | 5-Chloro-2-methoxy-4-(methylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61694-98-2 | |
Record name | 5-Chloro-2-methoxy-4-(methylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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